(Triphenylphosphoranylidene)acetaldehyde chemical properties
(Triphenylphosphoranylidene)acetaldehyde chemical properties
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (Triphenylphosphoranylidene)acetaldehyde, a versatile Wittig reagent crucial for the formation of carbon-carbon double bonds in organic synthesis.
Core Chemical Properties
(Triphenylphosphoranylidene)acetaldehyde, also known as (Formylmethylene)triphenylphosphorane, is a stable phosphorus ylide. Its utility in organic chemistry, particularly in the synthesis of α,β-unsaturated aldehydes, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1][2]
Physical and Chemical Identifiers
A summary of the key identifiers for (Triphenylphosphoranylidene)acetaldehyde is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2136-75-6 | [3][4] |
| Molecular Formula | C₂₀H₁₇OP | [3][5] |
| Molecular Weight | 304.32 g/mol | [4][6] |
| IUPAC Name | 2-(triphenyl-λ⁵-phosphanylidene)acetaldehyde | [3][7] |
| Synonyms | (Formylmethylene)triphenylphosphorane, (2-Oxoethylidene)triphenylphosphorane | [1][8] |
| InChI Key | CQCAYWAIRTVXIY-UHFFFAOYSA-N | [4][5] |
| SMILES String | O=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [7] |
Physical Properties
The physical characteristics of (Triphenylphosphoranylidene)acetaldehyde are detailed in Table 2.
| Property | Value | Reference |
| Appearance | Yellow to light yellow or pink to brown crystalline powder | [1][8] |
| Melting Point | 185-188 °C (lit.) | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |
| Stability | Stable, combustible, and incompatible with strong oxidizing agents. Should be stored in a dry environment at low temperatures (-10 °C to -20°C). | [1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of (Triphenylphosphoranylidene)acetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for characterizing the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.4-7.8 ppm in the ¹H NMR spectrum.[9]
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide insights into the functional groups. The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, shows characteristic C-H stretching vibrations of the phenyl rings and the aldehydic C-H stretch.[9] A prominent feature is the C=O stretching frequency of the acetaldehyde (B116499) moiety. The P=C stretching vibration is characteristic of the ylide bond.[9] The FT-Raman spectrum is often recorded in the 3500–50 cm⁻¹ region.[9]
Experimental Protocols
Synthesis of (Triphenylphosphoranylidene)acetaldehyde
The synthesis of (Triphenylphosphoranylidene)acetaldehyde is typically a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation to generate the ylide.[9] A common precursor is formylmethyltriphenylphosphonium chloride.[9]
Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride
This step involves the Sₙ2 reaction of triphenylphosphine (B44618) with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) dimethyl acetal, followed by acidic hydrolysis.[9]
Step 2: Deprotonation to form the Ylide
The phosphonium salt is then treated with a base, such as triethylamine, to yield (Triphenylphosphoranylidene)acetaldehyde.[3]
Purification: The crude product can be purified by recrystallization from methyl ethyl ketone (MEK) or by dissolving it in benzene, washing with 1N NaOH, drying over MgSO₄, evaporating the solvent, and crystallizing the residue from MEK.[3]
Wittig Reaction with an Aldehyde
(Triphenylphosphoranylidene)acetaldehyde is a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated aldehydes.[10]
General Procedure:
The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone.[9] The reaction with aldehydes in DMF at 25°C for 1–4 days can yield (E)-3-aryl-2-propenals.[9]
Reactivity and Logical Relationships
Synthesis Pathway
The synthesis of (Triphenylphosphoranylidene)acetaldehyde follows a clear logical progression from readily available starting materials.
Caption: Synthesis of (Triphenylphosphoranylidene)acetaldehyde.
Wittig Reaction Mechanism
The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Safety Information
(Triphenylphosphoranylidene)acetaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]
Precautionary Measures:
-
Avoid breathing dust.[11]
-
Wash skin thoroughly after handling.[11]
-
Use only outdoors or in a well-ventilated area.[11]
-
Wear protective gloves, eye protection, and face protection.[11]
First Aid:
-
If on skin: Wash with plenty of soap and water.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. sciepub.com [sciepub.com]
- 2. CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane - Google Patents [patents.google.com]
- 3. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
- 9. (Triphenylphosphoranylidene)acetaldehyde | 2136-75-6 | Benchchem [benchchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
